

GSE190119 dataset summary and scope

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Compound of Interest

Compound Name: LG190119

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An In-Depth Technical Guide to the GSE190119 Dataset: Transcriptome of *Acinetobacter baumannii* YhaK Mutant in Response to Levofloxacin in Human Serum

Executive Summary

This technical guide provides a comprehensive analysis of the GSE190119 dataset, which explores the transcriptomic landscape of *Acinetobacter baumannii* strain 98-37-09 and its corresponding YhaK transposon mutant under levofloxacin treatment in human serum. The study, detailed in "Genetic Determinants of *Acinetobacter baumannii* Serum-Associated Adaptive Efflux-Mediated Antibiotic Resistance," highlights the role of the pirin-like protein YhaK in mediating Adaptive Efflux Mediated Resistance (AEMR). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the dataset, experimental protocols, and the signaling pathway influenced by YhaK.

Dataset Scope and Summary

The GSE190119 dataset, publicly available on the Gene Expression Omnibus (GEO), investigates the genetic determinants of antibiotic resistance in *A. baumannii*, a significant nosocomial pathogen. The core of this dataset is a comparative transcriptomic analysis between the wild-type (WT) strain and a mutant lacking a functional YhaK protein, a putative pirin-like protein. The experiment was designed to understand how YhaK contributes to the phenomenon of AEMR, where bacteria exhibit increased antibiotic resistance in environments mimicking the human body, such as serum.

The study reveals that the absence of YhaK leads to significant changes in the bacterial transcriptome, with 333 genes upregulated and 320 genes downregulated by at least twofold in

the wild-type strain compared to the mutant. These differentially expressed genes are primarily associated with transcription, cell signaling, and various transport systems. Notably, the findings suggest that YhaK is involved in the regulation of multiple efflux pump systems, including those from the MATE (Multidrug and Toxic Compound Extrusion) and ABC (ATP-Binding Cassette) families, which are crucial for antibiotic efflux.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the differential gene expression analysis between the wild-type *A. baumannii* 98-37-09 and the YhaK transposon mutant.

Metric	Value
Total Genes Upregulated in WT (vs. YhaK mutant)	333
Total Genes Downregulated in WT (vs. YhaK mutant)	320
Fold Change Cutoff	≥ 2 -fold
False Discovery Rate (FDR)	≤ 0.05

The differentially expressed genes were categorized into KEGG (Kyoto Encyclopedia of Genes and Genomes) ontology groups to identify the functional pathways affected by the YhaK mutation. The predominant categories are presented below.

KEGG Gene Ontology Groups	Predominant Regulation in Wild-Type vs. YhaK Mutant
Transcription	Highly Expressed
Cell Signaling	Highly Expressed
Post-Translational Modification	Highly Expressed
Nucleotide Transport	Highly Expressed
Inorganic Ion Transport	Highly Expressed
Co-enzyme Transport	Highly Expressed
Amino Acid Transport	Highly Expressed
Translation Machinery	Repressed
Secondary Metabolites	Repressed
Lipid Transport	Repressed
Energy Production	Repressed

Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the study associated with the GSE190119 dataset.

Bacterial Strains and Growth Conditions

- Bacterial Strains:** The primary strain used was *Acinetobacter baumannii* 98-37-09, an antibiotic-susceptible clinical isolate from cerebrospinal fluid. The mutant strain was derived from this background and contains a transposon insertion in the *yhaK* gene (A1S_3277).
- Growth Medium:** Bacteria were cultured in human serum to simulate in vivo conditions and induce AEMR.
- Antibiotic Treatment:** A sub-inhibitory concentration of 0.15 µg/mL levofloxacin was added to the growth medium.

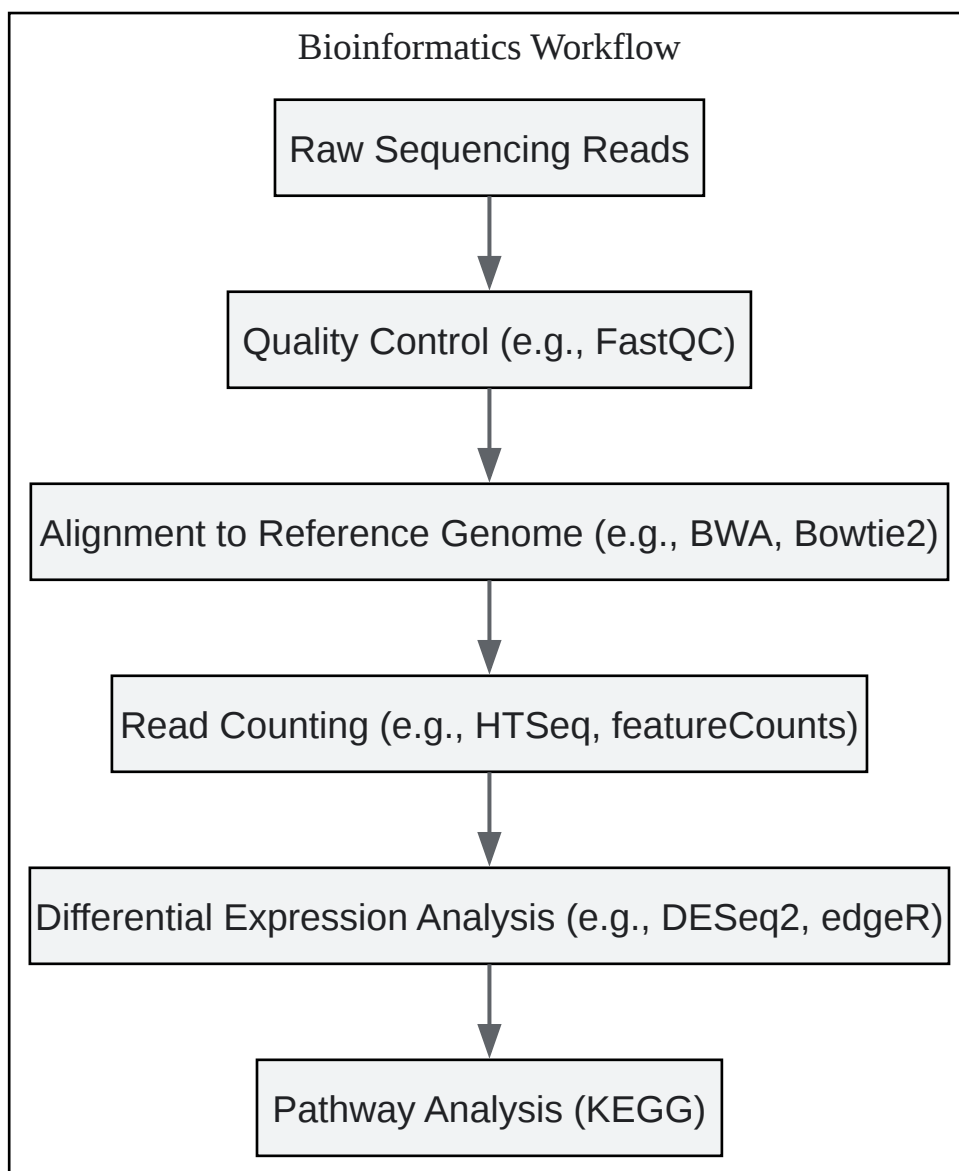
- **Culturing:** The bacterial cultures were grown to the mid-exponential phase before harvesting for RNA extraction. All experiments were performed in duplicate.

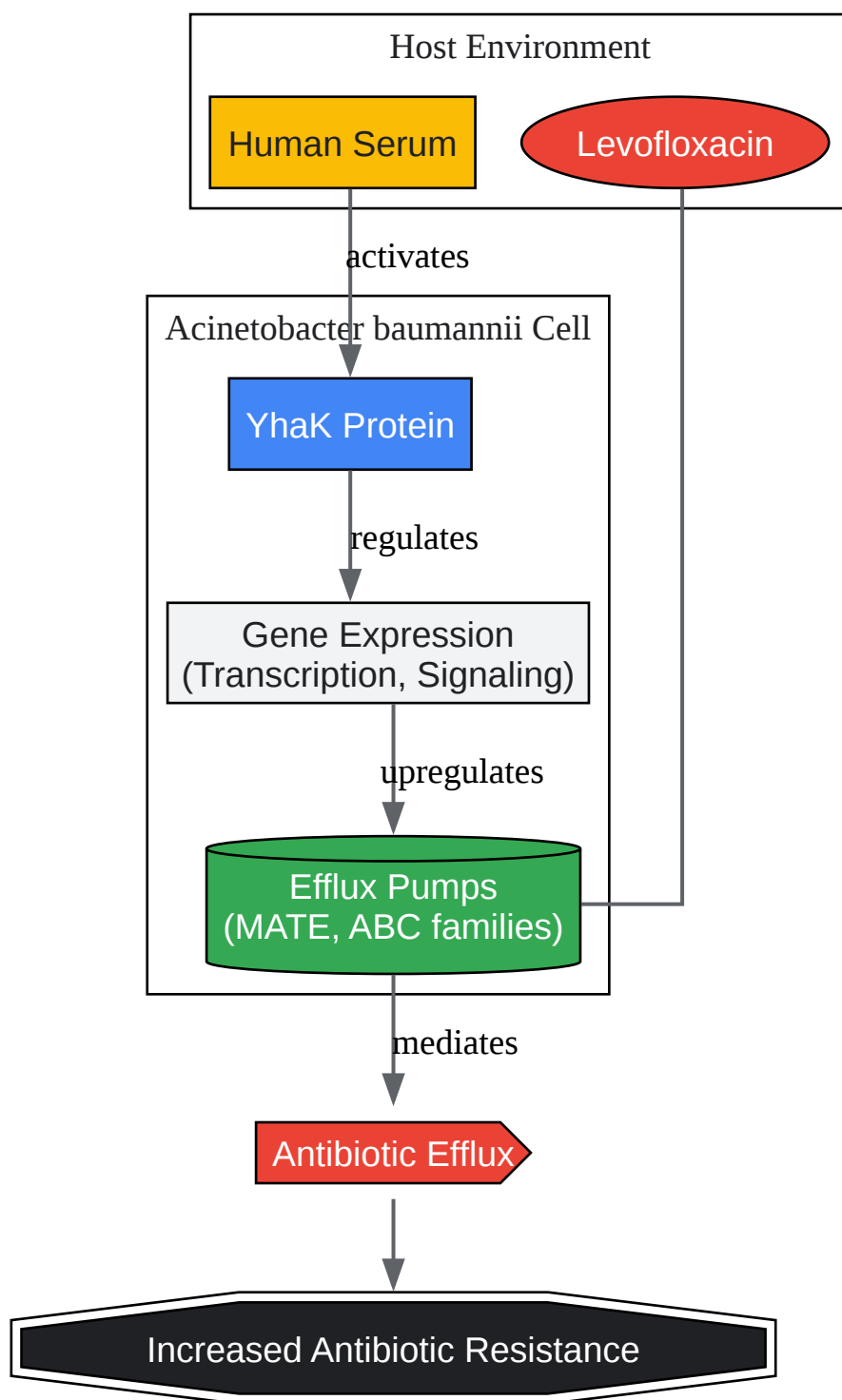
RNA Isolation and Sequencing

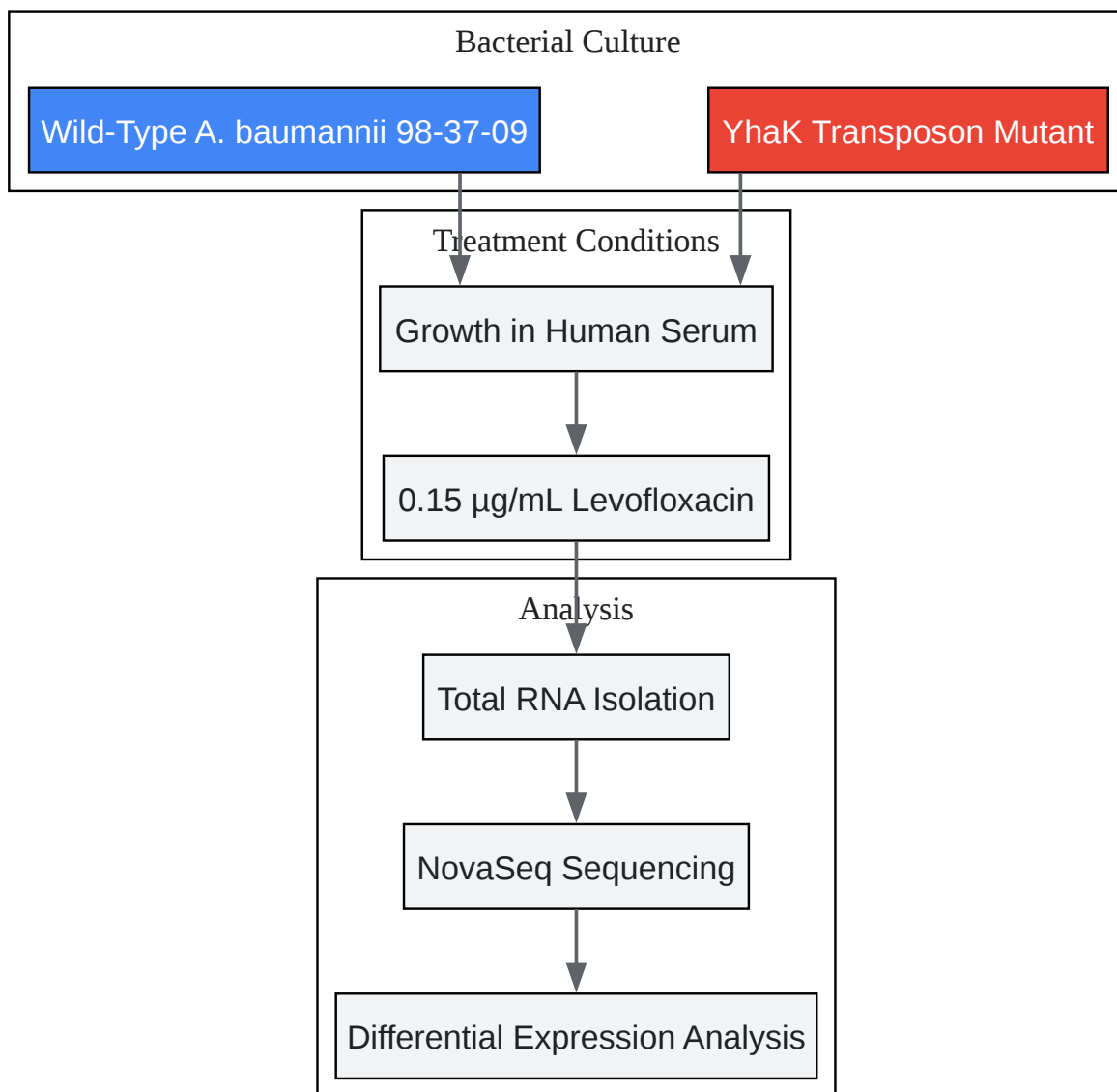
- **RNA Extraction:** Total RNA was isolated from both the wild-type and YhaK mutant samples using Qiagen RNeasy kits, following the manufacturer's instructions.
- **rRNA Depletion:** Ribosomal RNA (rRNA) was removed from the total RNA samples using the Ribo-Zero rRNA removal kit to enrich for messenger RNA (mRNA).
- **Library Preparation and Sequencing:** RNA library preparation and subsequent high-throughput sequencing were performed by CD Genomics using the NovaSeq platform.

Bioinformatics Analysis

The bioinformatic pipeline for analyzing the RNA sequencing data is outlined in the workflow diagram below. This process includes quality control of raw sequencing reads, alignment to a reference genome, and statistical analysis to identify differentially expressed genes.







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